molecular formula C10H20O10 B1682302 DL-Xylose CAS No. 25990-60-7

DL-Xylose

Cat. No. B1682302
CAS RN: 25990-60-7
M. Wt: 300.26 g/mol
InChI Key: SRBFZHDQGSBBOR-LECHCGJUSA-N
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Description

DL-Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverages . Xylose has also been used as a diagnostic agent to observe malabsorption .


Synthesis Analysis

DL-Xylose can be converted into new allylic furanosyl and pyranosyl glycosides by applying two different reaction conditions . The glycosides are then treated with sodium azide to get triazoline compounds via a 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular formula of DL-Xylose is C5H10O5 . The IUPAC name is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal . The InChI is InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 . The Canonical SMILES is C(C(C(C(C=O)O)O)O)O .


Chemical Reactions Analysis

Xylose and arabinose are chiral diastereomers that can exhibit specific crystallization behavior . The solid-state landscapes of the chiral pairs of both xylose and arabinose have been investigated to determine whether racemic compounds or conglomerates are formed .


Physical And Chemical Properties Analysis

DL-Xylose is a crystalline powder . The molecular weight is 150.13 g/mol . The solubilities of the different solid forms of xylose were measured in different solvent mixtures by a thermogravimetric method .

Scientific Research Applications

Bioconversion to Ethanol

DL-Xylose, a pentose sugar, has significant potential in bioethanol production, particularly from lignocellulosic biomass. Engineering Saccharomyces cerevisiae for enhanced xylose metabolism has been a focal point of research. By overexpressing xylose isomerase from Piromyces and optimizing the non-oxidative pentose phosphate pathway, significant improvements in xylose utilization and ethanol yield have been achieved. Evolutionary engineering further enhances these traits, leading to strains with superior xylose fermentation capabilities (Zhou et al., 2012).

Lipid Production from Oleaginous Yeasts

Oleaginous yeasts capable of utilizing DL-Xylose from soil samples have been isolated and characterized for their lipid-producing capacities. These yeasts, when grown under specific conditions, can convert xylose into lipids, potentially serving as a sustainable source for biodiesel or cocoa butter substitutes (Pan et al., 2009).

Xylose Fermentation Efficiency

The efficiency of xylose fermentation in Pichia stipitis, a yeast naturally capable of fermenting xylose to ethanol, has been closely studied. Understanding and manipulating the metabolic pathways involved in xylose assimilation and fermentation can provide insights into optimizing fermentation processes for biofuel production (Jeffries, 2006).

Xylose in Biotechnological Applications

DL-Xylose's role extends beyond biofuels into various biotechnological applications. Its conversion to xylitol, a sugar alcohol with applications in the food industry, represents another valuable pathway. The biochemical and genetic engineering strategies to optimize xylose utilization in microorganisms like Zymomonas mobilis and Saccharomyces cerevisiae contribute to a broader understanding of xylose's potential in industrial biotechnology (Jeffries & Himmel, 1998).

Genetic Engineering for Xylose Metabolism

The genetic engineering of microorganisms to improve xylose metabolism is a critical area of research. By introducing and optimizing xylose metabolic pathways in S. cerevisiae, researchers have developed strains capable of efficient xylose fermentation. This engineering not only enhances biofuel production but also aids in the comprehensive understanding of xylose metabolism and its regulatory mechanisms (Ho et al., 1998).

Safety And Hazards

DL-Xylose should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Future Directions

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass .

properties

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25702-75-4
Record name Polyxylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID0023745
Record name D-Xylose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.525 @ 20 °C/4 °C
Record name (D)-XYLOSE
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Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state.
Record name Xylose
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Product Name

DL-Xylose

Color/Form

Monoclinic needles or prisms, White crystalline powder

CAS RN

58-86-6, 25990-60-7, 41247-05-6
Record name (+)-Xylose
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Record name Xylose [USAN]
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Record name Xylose
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Record name D-Xylose
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Record name DL-xylose
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Record name XYLOSE
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Record name (D)-XYLOSE
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Melting Point

153-154 °C
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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